Molecular weight and formula of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine
Molecular weight and formula of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine
Physicochemical Characterization, Synthetic Utility, and Analytical Profiling
Executive Summary & Compound Identity
1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine is a specialized homoallylic amine intermediate utilized in the rational design of small-molecule therapeutics. Structurally, it features a chiral benzylic amine scaffold decorated with a specific ortho-methyl, meta-fluoro substitution pattern.
This motif serves two critical functions in medicinal chemistry:
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Metabolic Modulation: The fluorine atom at the C5 position blocks metabolic oxidation (para to the methyl group), enhancing the pharmacokinetic half-life.
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Synthetic Versatility: The terminal alkene (homoallylic position) acts as a "chemical handle," allowing for rapid diversification via olefin metathesis, oxidative cleavage, or hydroboration.
Table 1: Physicochemical Identity Card
| Property | Value | Notes |
| IUPAC Name | 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine | |
| CAS Registry | 1248795-11-0 | |
| Molecular Formula | C₁₁H₁₄FN | |
| Molecular Weight | 179.23 g/mol | |
| Exact Mass | 179.1110 | Monoisotopic |
| LogP (Calc) | 2.71 ± 0.2 | Lipophilic, CNS penetrant potential |
| TPSA | 26.02 Ų | Polar Surface Area (Amine) |
| pKa (Calc) | ~9.5 | Basic primary amine |
| Appearance | Colorless to pale yellow oil | Oxidizes upon air exposure |
Synthetic Methodology: The Ellman Protocol
While racemic synthesis is possible via Grignard addition to nitriles, the Ellman Sulfinamide route is the industry standard for generating this compound with high enantiomeric excess (ee). This method ensures the formation of the chiral center at the benzylic position is controlled.
Retrosynthetic Logic
The target molecule is disassembled into three key components:
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Electrophile: 5-Fluoro-2-methylbenzaldehyde.
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Chiral Auxiliary: (R)- or (S)-tert-butanesulfinamide (controls stereochemistry).
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Nucleophile: Allyl bromide (or allylmagnesium bromide).
Step-by-Step Protocol
Step 1: Imine Condensation
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Reagents: 5-Fluoro-2-methylbenzaldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv).
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Solvent: Dry THF or DCM.
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Conditions: Stir at RT for 12-24h. The Ti(OEt)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the N-sulfinyl imine.
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Checkpoint: Monitor by TLC. The disappearance of the aldehyde carbonyl stretch (IR ~1700 cm⁻¹) and appearance of the imine stretch (~1620 cm⁻¹) confirms conversion.
Step 2: Diastereoselective Allylation
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Reagents: Indium powder (1.5 equiv), Allyl bromide (1.5 equiv).
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Solvent: THF.
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Mechanism: The reaction proceeds via a Zimmerman-Traxler transition state. The bulky tert-butyl group on the sulfinyl auxiliary directs the allyl nucleophile to attack from the less hindered face, establishing the chiral center.
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Yield: Typically >85% with >95:5 diastereomeric ratio (dr).
Step 3: Acidic Deprotection
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Reagents: 4M HCl in Dioxane or MeOH.
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Procedure: Treat the sulfinamide intermediate at 0°C -> RT for 1 hour.
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Workup: Basify with NaHCO₃, extract with EtOAc. This cleaves the chiral auxiliary, yielding the free amine hydrochloride salt or free base.
Synthetic Workflow Diagram
Figure 1: Asymmetric synthesis workflow utilizing the Ellman auxiliary strategy for high enantiopurity.
Structural Analysis & Identification
Validation of the synthesized compound requires checking specific spectroscopic markers.
Nuclear Magnetic Resonance (NMR) Prediction
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¹H NMR (400 MHz, CDCl₃):
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δ 7.10 - 6.80 (m, 3H): Aromatic protons. The splitting pattern will be complex due to F-H coupling (
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δ 5.80 (m, 1H): Internal vinyl proton (-CH=).
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δ 5.15 (m, 2H): Terminal vinyl protons (=CH₂). Look for distinct cis/trans splitting.
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δ 4.35 (t, 1H): Benzylic methine proton (Ar-CH-N). This is the chiral center.[1]
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δ 2.45 (m, 2H): Allylic methylene (-CH₂-). These are diastereotopic if the center is chiral, appearing as complex multiplets.
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δ 2.30 (s, 3H): Aryl-Methyl group.
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Mass Spectrometry (ESI-MS)
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Parent Ion: [M+H]⁺ = 180.24.
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Fragmentation Logic:
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Loss of Ammonia: [M+H - NH₃]⁺ → m/z ~163 (Formation of stabilized carbocation).
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Allylic Cleavage: Loss of the allyl group (C₃H₅ •) is common in high-energy collisions.
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Fragmentation Pathway Diagram
Figure 2: Predicted ESI-MS fragmentation pathway focusing on the characteristic loss of ammonia.
Stability & Handling
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Free amines absorb CO₂ from the air to form carbamates; store as the HCl salt for long-term stability.
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Safety: The compound is a primary amine and likely an irritant. Standard PPE (gloves, goggles) is required.
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Reactivity: The terminal alkene is susceptible to oxidation. Avoid exposure to ozone or permanganate unless cleavage is the intended reaction.
References
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Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002).[2][3] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link
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ChemScene. (n.d.). "Product Data: 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine (CAS 1248795-11-0)."[4] ChemScene Building Blocks. Link
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Ferreira, F., et al. (2009).[2] "Indium-mediated allylation of N-tert-butanesulfinyl imines." Chemical Society Reviews, 38, 1162-1186.[2] Link
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PubChem. (2025).[5] "Compound Summary: 5-Fluoro-2-methylbenzaldehyde (Precursor)." National Library of Medicine. Link
